molecular formula C25H28N2O4 B1489606 2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt CAS No. 1346753-05-6

2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt

Cat. No. B1489606
M. Wt: 420.5 g/mol
InChI Key: ZLFMLTKPDRGWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt, commonly referred to as oxopropionic acid, is a synthetic compound that has been studied for its potential biological applications. It is a member of the oxo-carboxylic acid family and is composed of an oxo group and a carboxylic acid group. Oxopropionic acid has been studied for its potential as an inhibitor of enzymes and as an antioxidant. In addition, its role as a modulator of cell signaling processes has been investigated.

Scientific Research Applications

Nucleophilic Addition and Substitution Reactions

DBU salts of 5-substituted uracils have been crystallized and utilized as nucleophiles in synthesizing 1-(2'-hydroxy-3'-methoxypropyl)uracils by opening the oxirane ring in 1,2-epoxy-3methoxypropane and in reversed pyrimidine nucleosides synthesis by substituting the terminal tosylate group in methyl 6-O-tosyla-D-glucopyranoside (Suwiński & Walczak, 2001).

Methylation Reactions

DBU has been demonstrated as a novel and active catalyst in promoting the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions. This process is further accelerated by microwave irradiation, achieving high yield in minutes (Shieh, Dell, & Repic, 2001).

Esterification of Carboxylic Acids

The use of DBU as a nucleophilic catalyst for the esterification of carboxylic acids with dimethyl carbonate to produce methyl esters demonstrates its effectiveness in facilitating reactions that incorporate acid-sensitive functionality (Shieh, Dell, & Repič, 2002).

Synthesis of 1,3,4-Oxadiazoles

A method involving N-chlorosuccinimide and DBU for the oxidative cyclization of acyl hydrazone to synthesize various 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions has been reported, highlighting efficient yields and simple workup procedures (Pardeshi, Patil, & Bobade, 2010).

Polymerization and Material Synthesis

DBU's role as a ligand in atom transfer radical polymerization (ATRP) of (meth)acrylates and styrene showcases its application in material science, enabling the production of polymers with controlled molecular weights and low polydispersity indexes (Fournier et al., 2005).

Catalysis in Aqueous Media

DBU catalyzed one-pot synthesis of tetrahydro-4H-chromenes, tetrahydro[b]pyrans, pyrano[d]pyrimidines, and 4H-pyrans from aldehydes, malononitrile/ethyl cyanocacetate, and activated C–H acids in water, emphasizing the environmentally friendly aspect of using water as a solvent (Khurana, Nand, & Saluja, 2014).

properties

IUPAC Name

2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;2-(9-oxoxanthen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4.C9H16N2/c1-9(16(18)19)10-6-7-14-12(8-10)15(17)11-4-2-3-5-13(11)20-14;1-2-5-9-10-6-4-8-11(9)7-3-1/h2-9H,1H3,(H,18,19);1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFMLTKPDRGWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=CC=CC=C3C2=O)C(=O)O.C1CCC2=NCCCN2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt

CAS RN

1346753-05-6
Record name 9H-Xanthene-2-acetic acid, α-methyl-9-oxo-, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346753-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt
Reactant of Route 2
2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt
Reactant of Route 3
2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt
Reactant of Route 4
2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt
Reactant of Route 5
2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt
Reactant of Route 6
2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.